molecular formula C7H10BBrN2O2 B14067383 (2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid

(2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid

Cat. No.: B14067383
M. Wt: 244.88 g/mol
InChI Key: ZWDJIHMEHQZQPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of an aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) under an inert atmosphere.

Industrial Production Methods

Industrial production of boronic acids often employs continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions and can significantly reduce reaction times . The use of automated systems and acoustic dispensing technology can further streamline the synthesis process, enabling the rapid production of large libraries of boronic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-isopropylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the bromine atom and the isopropyl group can affect the electronic properties of the molecule, making it a valuable intermediate in the synthesis of more complex compounds .

Properties

Molecular Formula

C7H10BBrN2O2

Molecular Weight

244.88 g/mol

IUPAC Name

(2-bromo-4-propan-2-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C7H10BBrN2O2/c1-4(2)6-5(8(12)13)3-10-7(9)11-6/h3-4,12-13H,1-2H3

InChI Key

ZWDJIHMEHQZQPE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C(C)C)Br)(O)O

Origin of Product

United States

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